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A new wave of therapeutic agents targeting the muscarinic M4 acetylcholine receptor is poised

to reshape the treatment landscape for schizophrenia. These M4 agonists offer a novel

mechanism of action, moving beyond the dopamine D2 receptor antagonism that has been the

cornerstone of antipsychotic therapy for decades. This guide provides a comparative analysis

of the leading M4 agonists in clinical development, presenting key preclinical and clinical data

to inform researchers, scientists, and drug development professionals.

The rationale for targeting the M4 receptor in schizophrenia stems from its role in modulating

dopamine release in the striatum, a key brain region implicated in psychosis.[1][2] Activation of

M4 receptors is expected to reduce the hyperactivity of the dopaminergic system associated

with the positive symptoms of schizophrenia, without the direct blockade of D2 receptors that

can lead to significant side effects.[3][4]

This review focuses on the most advanced M4 agonists in clinical trials: KarXT (xanomeline-

trospium), emraclidine (CVL-231), and NBI-1117568. We will also touch upon emerging

candidates to provide a comprehensive overview of the field.

Mechanism of Action: Diverse Approaches to M4
Activation
The M4 agonists currently in development employ different pharmacological strategies to

achieve their therapeutic effect.
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KarXT (Xanomeline-Trospium): Developed by Karuna Therapeutics (a subsidiary of Bristol

Myers Squibb), KarXT combines xanomeline, a muscarinic agonist that stimulates both M1

and M4 receptors, with trospium, a peripherally acting muscarinic antagonist.[3][5][6]

Xanomeline's central action on M1 and M4 receptors is believed to contribute to its

antipsychotic and pro-cognitive effects, while trospium mitigates the peripheral cholinergic

side effects associated with xanomeline.[6][7] The U.S. Food and Drug Administration (FDA)

approved KarXT, now branded as Cobenfy, for the treatment of schizophrenia in adults in

September 2024.[3][8][9]

Emraclidine (CVL-231): Developed by Cerevel Therapeutics (a subsidiary of AbbVie),

emraclidine is a positive allosteric modulator (PAM) of the M4 receptor.[2][10][11] As a PAM,

emraclidine does not directly activate the M4 receptor but enhances its response to the

endogenous neurotransmitter acetylcholine.[11] This selective modulation is intended to

provide antipsychotic effects with a potentially improved side-effect profile compared to

broad-acting muscarinic agonists.[2][12][13]

NBI-1117568: Developed by Neurocrine Biosciences, NBI-1117568 is a selective M4

orthosteric agonist.[1][14] Unlike PAMs, orthosteric agonists directly bind to and activate the

receptor at the same site as the natural ligand. The high selectivity for the M4 receptor is

designed to minimize off-target effects.[1]

ML-007: Developed by Maplight Therapeutics, ML-007 is a muscarinic M1/M4 receptor

agonist.[15][16] Preclinical data suggest it has potent agonist activity at both receptor

subtypes.[15]

NMRA-861: Developed by Neumora Therapeutics, NMRA-861 is a highly potent and

selective M4 muscarinic receptor positive allosteric modulator (PAM).[17]

Below is a diagram illustrating the different mechanisms of action of these M4 agonists.
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M4 Receptor

M4 Muscarinic Receptor

Xanomeline (in KarXT) Binds to Orthosteric Site (also M1)

NBI-1117568 Binds to Orthosteric Site

ML-007 Binds to Orthosteric Site (also M1)

Emraclidine Binds to Allosteric Site

NMRA-861 Binds to Allosteric Site

Acetylcholine (Endogenous Ligand) Binds to Orthosteric Site

Click to download full resolution via product page

Caption: Mechanisms of action of different M4 agonists.

Preclinical Data: A Look at Potency and Selectivity
Detailed preclinical data on receptor binding affinity and functional activity are crucial for

comparing the pharmacological profiles of these M4 agonists. While comprehensive head-to-

head studies are not publicly available, data from various sources provide insights into their

properties.
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Compound Target(s) Mechanism
Key Preclinical
Findings

Xanomeline M1/M4 Agonist Orthosteric Agonist

Demonstrates

antipsychotic-like

efficacy in animal

models of psychosis.

[18] These effects are

absent in M4 knockout

mice.[18]

Emraclidine (CVL-

231)
M4 PAM

Positive Allosteric

Modulator

Selectively enhances

M4 receptor activity in

response to

acetylcholine.[11]

Designed for a

favorable balance of

potency and brain

penetration.[19]

NBI-1117568 M4 Agonist
Selective Orthosteric

Agonist

Shows high selectivity

for the M4 receptor in

preclinical studies.[1]

ML-007 M1/M4 Agonist Orthosteric Agonist

In vitro assays show

stronger intrinsic

agonist activity at both

M1 and M4 receptors

compared to

xanomeline.[15]

Preclinical efficacy in

psychosis models is

dependent on both M1

and M4 receptors.[16]

NMRA-861 M4 PAM
Positive Allosteric

Modulator

A highly potent and

selective PAM of the

M4 receptor.[17]
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Experimental Protocols:

Receptor Binding Assays: Typically, these assays involve radioligand binding to cell

membranes expressing the target receptor (e.g., CHO or HEK293 cells). The affinity of the

test compound is determined by its ability to displace the radioligand, and the results are

expressed as the inhibition constant (Ki).

Functional Assays: These assays measure the functional response of the receptor to the

compound. For agonists, this is often measured as the half-maximal effective concentration

(EC50) in assays that detect downstream signaling events, such as calcium mobilization or

GTPγS binding.

Clinical Trial Data: Efficacy and Safety in
Schizophrenia
The clinical development programs for these M4 agonists have yielded a wealth of data on

their efficacy and safety in patients with schizophrenia. The primary endpoint in most of these

trials is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total

score.
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Drug
Phase of
Development

Key Efficacy
Results

Key Safety and
Tolerability
Findings

KarXT (xanomeline-

trospium)
Approved

Statistically significant

and clinically

meaningful

improvements in

PANSS total scores

compared to placebo

in Phase 2 and 3

trials.[20]

Generally well-

tolerated. Common

adverse events

include nausea,

vomiting, constipation,

and headache.[5] The

incidence of

extrapyramidal

symptoms (EPS) is

low.[4]

Emraclidine (CVL-

231)
Phase 2

Did not meet the

primary endpoint of a

statistically significant

improvement in

PANSS total score

compared to placebo

in the EMPOWER-1

and EMPOWER-2

trials.[10][21][22][23]

Was well-tolerated

with a safety profile

comparable to Phase

1b trials.[10][22]

Common adverse

events included

headache, dry mouth,

and dyspepsia.[10]

[22]

NBI-1117568 Phase 3

Phase 2 trial met its

primary endpoint,

showing a statistically

significant and

clinically meaningful

reduction in PANSS

total score at the 20

mg once-daily dose.

[14][24] The placebo-

adjusted mean

reduction was 7.5

points.[24]

Generally safe and

well-tolerated.[24] Low

rates of

gastrointestinal and

cardiovascular side

effects.[14][24] No

significant weight gain

compared to placebo.

[24]
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Experimental Protocols for Clinical Trials:

The clinical trials for these M4 agonists are typically randomized, double-blind, placebo-

controlled studies conducted in adult patients with a diagnosis of schizophrenia who are

experiencing an acute exacerbation of psychotic symptoms.

Inclusion Criteria: Generally include a confirmed diagnosis of schizophrenia (e.g., according

to DSM-5 criteria), a minimum PANSS total score at baseline (e.g., >80), and the ability to

provide informed consent.

Exclusion Criteria: Often include a history of substance use disorder within a specified

period, significant unstable medical conditions, and use of other antipsychotic medications

during the trial.

Primary Endpoint: The change from baseline in the PANSS total score at a predefined time

point (e.g., week 6).

Secondary Endpoints: May include changes in PANSS subscales (positive, negative, and

general psychopathology), Clinical Global Impression-Severity (CGI-S) scale, and measures

of cognitive function.

Safety Assessments: Include monitoring of adverse events, vital signs, electrocardiograms

(ECGs), and laboratory parameters.

Below is a workflow diagram for a typical Phase 2/3 clinical trial for an M4 agonist in

schizophrenia.
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Caption: Typical clinical trial workflow for M4 agonists.

Future Directions and Unmet Needs

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15619929?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The development of M4 agonists represents a significant advancement in the pharmacotherapy

of schizophrenia. However, several questions and unmet needs remain:

Long-term Efficacy and Safety: While short-term data are promising for some agents, long-

term studies are needed to establish their sustained efficacy and safety profile.

Impact on Negative and Cognitive Symptoms: A major unmet need in schizophrenia

treatment is the management of negative and cognitive symptoms. The pro-cognitive

potential of M1/M4 agonists like KarXT is of particular interest and requires further

investigation.[4]

Head-to-Head Comparisons: Direct comparative trials between different M4 agonists and

between M4 agonists and current standard-of-care antipsychotics will be crucial to determine

their relative efficacy and tolerability.

Patient Stratification: Identifying patient populations who are most likely to respond to M4-

targeted therapies could optimize treatment outcomes.

In conclusion, the M4 receptor has emerged as a highly promising target for the development

of novel antipsychotics. The diverse pharmacological approaches of the M4 agonists currently

in development, from dual M1/M4 agonists to selective PAMs and orthosteric agonists, offer a

range of potential therapeutic options. As more data from ongoing and future clinical trials

become available, a clearer picture of the role of these agents in the management of

schizophrenia will emerge, potentially heralding a new era of personalized and more effective

treatment for this debilitating illness.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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